(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide
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Overview
Description
This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .
Synthesis Analysis
While the exact synthesis process for this compound is not available, benzothiazoles are often synthesized through the condensation of 2-aminothiophenol and carboxylic acids in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of this compound would likely contain a benzothiazole core, with ethoxy, methyl, and phenoxybenzamide substituents. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions . The specific reactions that this compound can undergo would depend on the positions and reactivities of the substituents.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group might increase its solubility in organic solvents .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Desai, Rajpara, and Joshi (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showing significant in vitro antibacterial and antifungal activities against various pathogens (Desai, Rajpara, & Joshi, 2013).
Photodynamic Therapy for Cancer
New zinc phthalocyanine derivatives substituted with thiazole-based Schiff base groups have been synthesized, characterized, and evaluated for their suitability in photodynamic therapy (PDT) applications. The compounds exhibited high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Hypoglycemic and Hypolipidemic Activity
Thiazolidinedione analogs containing the thiazole ring have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities in a type-2 diabetes model. These compounds demonstrated significant reductions in blood glucose, cholesterol, and triglyceride levels, suggesting their potential for diabetes treatment (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Catalytic and Material Applications
The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has been shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This demonstrates the compound's potential in catalysis and material science applications (Ghorbanloo & Maleki Alamooti, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-3-27-19-13-14-20-21(15-19)29-23(25(20)2)24-22(26)16-9-11-18(12-10-16)28-17-7-5-4-6-8-17/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELJWOSVWNDUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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